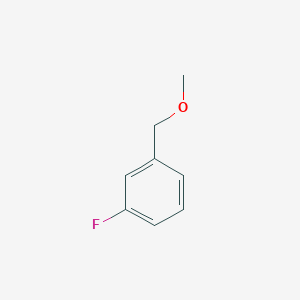

1-Fluoro-3-(methoxymethyl)benzene

Description

BenchChem offers high-quality 1-Fluoro-3-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQWQCVOJKYAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564323 | |

| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-57-5 | |

| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5)

Executive Summary

1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5), also known as 3-fluorobenzyl methyl ether , is a specialized fluorinated building block critical to modern medicinal chemistry. Unlike simple benzyl ethers, the meta-fluorine substitution confers unique electronic properties and metabolic stability, making it a high-value intermediate in the synthesis of STING (Stimulator of Interferon Genes) modulators and a versatile

This guide provides a validated synthetic protocol, structural analysis, and application workflows for researchers integrating this moiety into lead optimization campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The introduction of a fluorine atom at the meta position of the benzyl ether scaffold lowers the electron density of the aromatic ring without introducing significant steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å). This modification often improves metabolic stability against benzylic oxidation by cytochrome P450 enzymes.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 28490-57-5 | |

| IUPAC Name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Molecular Formula | ||

| Molecular Weight | 140.15 g/mol | |

| Appearance | Clear, colorless liquid | Standard for benzyl ethers |

| Boiling Point | ~160–170 °C (Predicted) | Analogous to Benzyl methyl ether (174°C) |

| Solubility | DCM, THF, EtOAc, DMSO | Lipophilic |

| ~ -113 ppm (Predicted) | Distinct singlet or multiplet depending on solvent |

Validated Synthetic Protocol

While multiple routes exist, the Williamson Ether Synthesis via Hydride Deprotonation is the preferred method for high-purity applications, such as pharmaceutical intermediate synthesis. This route avoids the formation of side products common in acid-catalyzed esterification.

Core Reaction Scheme

The synthesis involves the deprotonation of (3-fluorophenyl)methanol using Sodium Hydride (NaH), followed by methylation with Methyl Iodide (MeI).

Reaction Logic:

-

Activation: NaH irreversibly deprotonates the alcohol, generating a highly nucleophilic alkoxide.

-

Substitution: The alkoxide attacks the methyl iodide in an

fashion. -

Irreversibility: The evolution of hydrogen gas drives the deprotonation to completion.

Step-by-Step Methodology

Reagents:

-

(3-Fluorophenyl)methanol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv)

-

Methyl Iodide (2.0 equiv)

-

DMF (Anhydrous, 0.5 M concentration relative to alcohol)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Solubilization: Dissolve (3-fluorophenyl)methanol in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Deprotonation (Critical Step): Carefully add NaH portion-wise. Caution: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

-

Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours .

-

Self-Validation (TLC): Spot the reaction mixture against the starting alcohol. The product is less polar and will have a higher

value in Hexanes:EtOAc (8:2). The starting material spot should be absent. -

Quench & Extraction: Carefully quench the excess hydride by adding water (dropwise initially). Dilute with water and extract 3x with Ethyl Acetate or Diethyl Ether.

-

Purification: Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes) to yield the pure oil.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the methylation of 3-fluorobenzyl alcohol.

Applications in Drug Discovery

STING Pathway Modulation

Recent patent literature highlights the utility of CAS 28490-57-5 as a key intermediate in the synthesis of substituted condensed thiophenes , which act as modulators of the STING pathway.

-

Mechanism: The STING pathway is a cytosolic DNA sensing mechanism that induces type I interferon production. Agonists are potent immunotherapeutic agents for cancer.

-

Role of the Fragment: The 3-fluorobenzyl ether moiety serves as a lipophilic cap that fits into the hydrophobic pocket of the STING protein dimer, with the fluorine atom potentially engaging in multipolar interactions with backbone amides or blocking oxidative metabolism.

F NMR Reporter (Fragment-Based Drug Design)

Fluorinated benzyl ethers are increasingly used as "spy" molecules in NMR screening.

-

Sensitivity: The

F nucleus is 100% naturally abundant and highly sensitive to changes in the local chemical environment. -

Application: When this fragment binds to a target protein, the chemical shift and relaxation time of the fluorine signal change significantly. The meta-position is strategic because it is often solvent-exposed enough to be detected but close enough to the core to sense binding events.

Visualization: Structural Logic & Bioisosterism

Figure 2: Pharmacological rationale for using the 3-fluorobenzyl methyl ether scaffold.

Safety & Handling

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Must be handled under inert atmosphere.[1]

-

Methyl Iodide (MeI): Volatile liquid. Suspected carcinogen. Use only in a well-ventilated fume hood.

-

1-Fluoro-3-(methoxymethyl)benzene: Treat as a potential skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

WO2019219820A1 . Substituted condensed thiophenes as modulators of STING. World Intellectual Property Organization. Retrieved from .

-

ChemicalBook . 2-Bromo-1-fluoro-3-(methoxymethyl)benzene Properties. Retrieved from .

-

Universal Wiser Publisher . Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution. Retrieved from .

-

PubChem . 1-Fluoro-3-(methoxymethyl)benzene (Compound). National Library of Medicine. Retrieved from .

Sources

Physical properties of 1-Fluoro-3-(methoxymethyl)benzene

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-(methoxymethyl)benzene

Introduction

1-Fluoro-3-(methoxymethyl)benzene is a substituted aromatic compound of interest in synthetic organic chemistry. As a functionalized benzene ring, it serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of a fluorine atom, a methoxymethyl group, and the aromatic core imparts a unique combination of steric and electronic properties that are critical for its application. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective use, from reaction design and process scale-up to purification and storage.

This guide provides a comprehensive overview of the core physical properties of 1-Fluoro-3-(methoxymethyl)benzene. It is designed for researchers and professionals who require a detailed understanding of the compound's characteristics, supported by methodologies for its empirical validation. We will delve into its structural attributes, spectroscopic signature, and the experimental workflows required for its definitive characterization, ensuring a foundation of scientific integrity and practical utility.

Molecular and Structural Information

The structural identity of a compound is the cornerstone of its chemical characterization. 1-Fluoro-3-(methoxymethyl)benzene consists of a benzene ring substituted at positions 1 and 3 with a fluorine atom and a methoxymethyl group, respectively.

-

Chemical Formula: C₈H₉FO[1]

-

IUPAC Name: 1-fluoro-3-(methoxymethyl)benzene[1]

-

CAS Number: 28490-57-5[1]

-

Molecular Structure:

CH---CH \ / CH

This arrangement dictates the molecule's polarity, reactivity, and intermolecular interactions, which in turn govern its bulk physical properties.

Core Physical Properties

A summary of the key physical properties is essential for practical laboratory applications, including solvent selection, reaction temperature control, and purification strategy. The data presented below are computed properties from authoritative databases.

Property Value Source Molecular Weight 140.15 g/mol PubChem[1] Exact Mass 140.063743068 Da PubChem[1] Appearance Colorless Liquid (Predicted) Boiling Point Not Experimentally Determined Melting Point Not Experimentally Determined Density Not Experimentally Determined Refractive Index Not Experimentally Determined Solubility Insoluble in water (Predicted), Soluble in organic solvents

Workflow for Physicochemical Characterization

To ensure the identity, purity, and physical properties of a research compound like 1-Fluoro-3-(methoxymethyl)benzene, a multi-step analytical workflow is employed. This process is a self-validating system, where each step provides complementary information to build a complete and trustworthy profile of the substance.

Sources

Solubility of 1-Fluoro-3-(methoxymethyl)benzene in Organic Solvents

[1][2][3][4][5]

Executive Summary

1-Fluoro-3-(methoxymethyl)benzene (CAS: 28490-57-5), also known as 3-fluorobenzyl methyl ether , represents a critical class of fluorinated aromatic ethers used as intermediates in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its structural duality—combining a lipophilic fluorinated benzene ring with a polarizable ether linkage—dictates a specific solubility profile essential for reaction optimization and purification.[1][2][4]

This technical guide provides a comprehensive analysis of its solubility behavior, governed by the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) .[1][2][4] It serves researchers requiring precise solvent selection strategies for Grignard reactions, lithiation, and chromatographic purification.[3][4]

Physicochemical Profile & Structural Basis

Understanding the solubility begins with the molecule's physical architecture.[2][3][4] The presence of the fluorine atom at the meta position increases lipophilicity (LogP) and density compared to the non-fluorinated parent (benzyl methyl ether), while the methoxymethyl group provides a site for dipole-dipole interactions.[3][4]

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Structural Impact on Solubility |

| CAS Number | 28490-57-5 | Unique Identifier |

| Molecular Weight | 140.15 g/mol | Low MW facilitates high solubility in organic media.[1][2][3][4] |

| Physical State | Liquid (at 25°C) | Miscible with most organic solvents.[1][2][4] |

| Boiling Point | ~175–185°C (Est.)[1][2][4] | High boiling point allows use in refluxing solvents like Toluene/Xylene.[1][2][4] |

| Density | ~1.05–1.10 g/mL | Slightly denser than water; facilitates phase separation in aqueous workups.[1][2][4] |

| LogP (Octanol/Water) | ~2.5 – 2.8 | Highly lipophilic; partitions preferentially into organic phases.[1][2][4] |

| H-Bond Donors/Acceptors | 0 / 2 (F, O) | Aprotic; cannot donate H-bonds, limiting water solubility.[1][2][3][4] |

Solubility Profile in Organic Solvents

The solubility of 1-Fluoro-3-(methoxymethyl)benzene is driven by London Dispersion Forces (aromatic ring) and Dipole-Dipole interactions (ether oxygen).[1][2][3][4]

Solubility Classification

The compound exhibits high solubility in non-polar and polar aprotic solvents but negligible solubility in highly polar protic solvents (water).[1][2][3][4]

Category A: Excellent Solvents (Miscible / >100 mg/mL) [1][2][3][4]

-

Chlorinated Solvents (DCM, Chloroform): The high polarizability of chlorinated solvents matches the fluorinated aromatic system.[3][4] Ideal for extraction and chromatography.[1][2][4]

-

Ethers (THF, Diethyl Ether, MTBE): "Like dissolves like."[4] The ether linkage ensures complete miscibility.[1][2][4] These are the solvents of choice for lithiation or Grignard reactions involving this compound.[2][4]

-

Esters (Ethyl Acetate): Excellent for Thin Layer Chromatography (TLC) and column purification.[1][2][4]

-

Aromatics (Toluene, Xylene): Pi-pi stacking interactions between the solvent and the fluorobenzene ring ensure high solubility.[1][2][3][4]

Category B: Moderate to Good Solvents [1][2][3]

-

Alcohols (Methanol, Ethanol, Isopropanol): Soluble, but less thermodynamically favorable than aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network.[3][4] Often used for crystallization when mixed with water.[1][2][4]

-

Alkanes (Hexane, Heptane): Soluble, but may require slight warming if the concentration is very high.[3][4] Useful as a non-polar eluent in chromatography.[1][2][4]

Category C: Poor Solvents (Insoluble / <1 mg/mL) [1][2][3][4]

-

Water: The hydrophobic fluorobenzyl group overwhelms the weak polarity of the ether oxygen.[1][2][3]

-

Ethylene Glycol / Glycerol: High cohesive energy density of these solvents prevents dissolution.[1][2][4]

Table 2: Solvent Selection Guide

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Extraction, NMR analysis.[1][2][3][4][5] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent | Reaction medium (Lithiation), Grignard formation.[1][3][4] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Purification (Silica Gel Chromatography).[1][2][4] |

| Aromatics | Toluene, Benzene | Good | Reflux reactions, Azeotropic drying.[1][2][4] |

| Alcohols | Methanol, Ethanol | Moderate | Recrystallization (Anti-solvent).[1][2][4] |

| Aqueous | Water, Brine | Insoluble | Washing/Workup (Phase separation).[1][2][4] |

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the compound's structural descriptors.

Figure 1: Solubility Logic Flowchart based on molecular interactions.[1][2][3][4]

Experimental Protocol: Determination of Solubility Limit

For critical applications (e.g., formulation or crystallization), precise solubility data must be generated empirically.[3][4]

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation concentration (

Reagents:

Workflow:

-

Preparation: Add excess 1-Fluoro-3-(methoxymethyl)benzene (approx. 1 mL) to a glass vial containing 5 mL of the target solvent.

-

Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24 hours. Ensure a visible liquid-liquid or liquid-solid phase boundary remains (indicating saturation).[1][2][3][4]

-

Sampling: Stop agitation and allow phases to settle for 1 hour.

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter to remove undissolved micro-droplets.

-

Quantification:

Figure 2: Saturation Shake-Flask Experimental Workflow.

Applications & Handling Insights

Reaction Solvent Selection

-

Lithiation/Grignard: Use Anhydrous THF or Diethyl Ether .[1][2][4] The ether oxygen in the molecule can coordinate with Lithium or Magnesium, potentially directing ortho-metallation.[2][3][4]

-

Cross-Coupling (Suzuki/Buchwald): Toluene or 1,4-Dioxane are preferred due to high solubility and high boiling points, facilitating catalytic cycles.[1][2][4]

Purification Strategy

-

Extraction: Since the compound is insoluble in water but soluble in organics, use DCM or Ethyl Acetate to extract it from aqueous reaction quenches.[1][2][4]

-

Chromatography: A gradient of Hexane:Ethyl Acetate (9:1 to 4:1) is typically effective on silica gel.[1][2][4] The fluorine atom reduces polarity slightly compared to the non-fluorinated analog, causing it to elute faster (higher

).[3][4]

Safety Note: Peroxide Formation

As a benzyl ether, this compound is prone to autoxidation to form explosive peroxides upon prolonged exposure to air and light.[1][2][4]

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place.

-

Test: Test for peroxides using KI starch paper before distillation.

References

-

National Center for Biotechnology Information. (n.d.).[1][2][4] PubChem Compound Summary for CID 14813787, 1-Fluoro-3-(methoxymethyl)benzene. Retrieved from [Link]

-

Reichardt, C. (2003).[1][2][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][4] (General reference for "Like Dissolves Like" and solvent polarity scales).

-

Hansen, C. M. (2007).[1][2][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][4] (Theoretical basis for solubility prediction).[2][4]

Sources

- 1. 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 5. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

1-Fluoro-3-(methoxymethyl)benzene stability and storage conditions

The following technical guide details the stability profile and storage protocols for 1-Fluoro-3-(methoxymethyl)benzene , synthesized from field-proven methodologies for fluorinated benzyl ethers.

Stability, Storage, and Handling Protocols for Drug Development

Part 1: Executive Summary

1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5 ) is a fluorinated benzyl ether intermediate used frequently in the synthesis of pharmaceutical cores, particularly for introducing metabolic stability via the fluorine motif.[1]

While the fluorine atom at the meta position provides electronic modulation, the core stability concern remains the benzylic ether moiety . Like its non-fluorinated analog (benzyl methyl ether), this compound is a Class B Peroxide Former . It is susceptible to autoxidation upon exposure to air and light, leading to the formation of potentially explosive hydroperoxides.

Critical Storage Directives:

-

Atmosphere: Store under positive pressure of dry Argon or Nitrogen.

-

Temperature: Refrigerate at 2°C to 8°C .

-

Container: Amber borosilicate glass with Teflon-lined caps.

-

Shelf-Life: Test for peroxides every 6 months; discard or repurify if >10 ppm.

Part 2: Chemical Identity & Physicochemical Profile[2]

| Parameter | Specification |

| Chemical Name | 1-Fluoro-3-(methoxymethyl)benzene |

| Synonyms | 3-Fluorobenzyl methyl ether; m-Fluorobenzyl methyl ether |

| CAS Number | 28490-57-5 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~170–180°C (Estimated vs. Benzyl methyl ether 174°C) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Immiscible in water |

| Flash Point | ~55–60°C (Predicted Class 3 Flammable Liquid) |

Part 3: Stability Mechanisms & Degradation Pathways

The Autoxidation Threat

The primary degradation pathway is radical-induced autoxidation at the benzylic carbon. The methylene group (-CH₂-) sandwiched between the aromatic ring and the ether oxygen is chemically activated.

-

Initiation: Light (

) or trace metals abstract a hydrogen atom from the benzylic position. -

Propagation: The resulting benzylic radical reacts with atmospheric oxygen (

) to form a peroxy radical, which abstracts a hydrogen from another molecule, creating a hydroperoxide . -

Effect of Fluorine: The fluorine atom at the meta position is electron-withdrawing (

). While this slightly deactivates the ring, it does not sufficiently stabilize the benzylic position to prevent peroxidation. The compound must be treated with the same rigor as non-fluorinated benzyl ethers.

Degradation Pathway Diagram

The following diagram illustrates the autoxidation cycle and the intervention points for storage.

Caption: Figure 1. Autoxidation pathway of benzyl ethers showing critical intervention points (Inert Gas, Amber Glass) to prevent hydroperoxide accumulation.

Part 4: Storage & Handling Protocols[4]

Long-Term Storage (Archive > 30 Days)

For maintaining purity >98% over extended periods, adhere to the "Cold-Dark-Dry" triad.

-

Vessel Selection: Use Amber Borosilicate Glass bottles. Clear glass allows UV light to initiate radical formation.

-

Closure System: Use caps with PTFE (Teflon) liners . Polyethylene liners can degrade or leach plasticizers upon prolonged contact with benzyl ethers.

-

Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

-

Temperature: Store at 2°C to 8°C (Standard Refrigeration). Freezing (-20°C) is acceptable but usually unnecessary unless storing for >2 years.

-

Sealing: Parafilm is insufficient. For hygroscopic protection, use electrical tape or a heat-shrink band over the cap-bottle junction.

Short-Term Handling (Active Bench Work)

-

Inert Transfer: When dispensing, avoid pouring. Use a glass syringe with a stainless steel needle to withdraw liquid through a septum, replacing the removed volume with inert gas (balloon technique).

-

Avoid Distillation to Dryness: If purifying or removing solvent, never distill to dryness. Concentrating peroxides can lead to detonation. Always leave a "heel" of solvent or oil.

Quality Control & Peroxide Testing

Before using material stored for >6 months, perform a semi-quantitative peroxide test.

Protocol: Iodometric Spot Test

-

Dissolve 100 µL of the ether in 1 mL of Acetic Acid/Chloroform (2:1).

-

Add 1 drop of saturated aqueous Potassium Iodide (KI).

-

Observation:

-

No Color: Safe to use (< 10 ppm).

-

Yellow: Low peroxides (Caution, repurify).

-

Brown/Purple: High peroxides (> 100 ppm). DO NOT DISTILL. Dispose of as hazardous waste immediately.

-

Part 5: Purification Workflow (If Peroxides Detected)

If the compound tests positive for trace peroxides (yellow result), it can be salvaged using activated alumina.

Caption: Figure 2. Remediation workflow for removing trace peroxides using basic alumina filtration.

Part 6: Safety & Regulatory Classification

-

GHS Classification:

-

Flammable Liquid (Category 3): Flash point likely ~55-60°C. Keep away from sparks/open flames.

-

Skin Irritant (Category 2): Fluorinated aromatics can be lipophilic and penetrate skin.

-

Eye Irritant (Category 2A).

-

-

Spill Management: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Incompatibility: Strong oxidizers (Nitric acid, Permanganates) and Lewis acids (which may cleave the ether bond).

References

-

PubChem. (n.d.). 1-Fluoro-3-(methoxymethyl)benzene (Compound).[1][2][3] National Library of Medicine. Retrieved February 17, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals. Retrieved February 17, 2026, from [Link]

- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (General reference for Class B peroxide formers like benzyl ethers).

-

Molaid Chemicals. (n.d.). 1-Fluoro-3-(methoxymethyl)benzene CAS 28490-57-5.[1] Retrieved February 17, 2026, from [Link] (Verified CAS association).

Sources

Technical Whitepaper: 1-Fluoro-3-(methoxymethyl)benzene

Nomenclature, Synthesis, and Pharmacological Utility

Abstract

This technical guide provides a comprehensive analysis of 1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5), a critical fluorinated building block in medicinal chemistry.[1][2] Beyond its structural identity, this document details the IUPAC nomenclature logic, validates a robust synthetic protocol via Williamson ether synthesis, and explores its utility as a bioisostere and NMR-distinct protecting group.

Part 1: Nomenclature Architecture

The naming of 1-Fluoro-3-(methoxymethyl)benzene follows specific IUPAC recommendations (Blue Book P-series) that prioritize ring structures over acyclic chains and enforce strict alphabetization rules for substituents.[1][2]

IUPAC Logic Deconstruction

The construction of the Preferred IUPAC Name (PIN) involves a decision tree based on seniority and substituent priority.

-

Parent Structure Selection (Rule P-52): The molecule consists of a benzene ring and a methane chain (the methyl of the ether).[1][2] Rings are senior to chains; therefore, benzene is the parent hydride.[2]

-

Substituent Identification:

-

Numbering & Alphabetization (Rule P-14.5):

Result: 1-Fluoro-3-(methoxymethyl)benzene.[1][2][5][6]

Nomenclature Decision Tree

The following diagram illustrates the logical flow for deriving the PIN.

Figure 1: IUPAC nomenclature decision tree prioritizing the benzene ring and alphabetical substituent ordering.

Part 2: Physicochemical Profile

The introduction of the fluorine atom at the meta position relative to the ether linkage alters the electronic properties of the benzyl core without significantly changing steric bulk compared to the non-fluorinated analog.

Table 1: Physicochemical Properties of 1-Fluoro-3-(methoxymethyl)benzene

| Property | Value | Notes |

| CAS Number | 28490-57-5 | Specific to the meta isomer.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 140.15 g/mol | |

| Physical State | Liquid | Colorless to pale yellow.[1][2][5] |

| Boiling Point | ~170–175 °C | Predicted based on Benzyl methyl ether (174°C).[1][2] |

| Density | 1.09 ± 0.05 g/cm³ | Predicted.[1][2] |

| LogP | 2.15 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |

| H-Bond Acceptors | 2 | Fluorine and Ether Oxygen.[1][2] |

Part 3: Synthetic Methodology

The most robust industrial and laboratory synthesis is the Williamson Ether Synthesis utilizing 3-fluorobenzyl bromide.[1][2] This pathway avoids the use of highly toxic methylating agents (like methyl iodide) on the alcohol, instead using the reactive benzyl bromide with a methoxide source.

Reaction Scheme

Reactants: 3-Fluorobenzyl bromide (CAS 456-41-7) + Sodium Methoxide (NaOMe).[1][2]

Solvent: Methanol (MeOH) or THF.[1][2]

Mechanism:

Figure 2: Synthetic workflow for the conversion of 3-fluorobenzyl bromide to the target ether.[1][2]

Detailed Protocol

Safety: Benzyl bromides are lachrymators.[1][2] Perform all operations in a fume hood.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Methoxide (1.2 equiv) in anhydrous Methanol (0.5 M concentration relative to substrate).

-

Addition: Cool the solution to 0°C in an ice bath. Add 3-Fluorobenzyl bromide (1.0 equiv) dropwise over 15 minutes.[1][2] The reaction is exothermic.[1][2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (65°C) for 3 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2]

-

Workup:

-

Purification: Concentrate the filtrate. The crude oil is typically pure enough (>95%) for downstream use.[1][2] If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Part 4: Medicinal Chemistry Applications

The 1-Fluoro-3-(methoxymethyl)benzene scaffold is not merely a solvent or intermediate; it is a strategic motif in drug design.[1][2]

Metabolic Stability & Bioisosterism[2]

-

Fluorine Effect: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (

).[1][2] This deactivates the aromatic ring towards oxidative metabolism (e.g., by CYP450 enzymes) without introducing the steric bulk of a chlorine or methyl group. -

Ether Linkage: The methoxymethyl group serves as a flexible linker.[1][2] While benzylic ethers can be metabolically labile (O-dealkylation), the presence of the fluorine atom can modulate the rate of this metabolism by altering the electron density at the benzylic carbon.

NMR-Distinct Protecting Groups

Recent research highlights the use of fluorinated benzyl ethers as "smart" protecting groups in oligosaccharide synthesis.[1][2]

-

Mechanism: The

NMR signal is highly sensitive to the local environment.[1][2] -

Utility: By using 3-fluorobenzyl ether (derived from this compound's precursors) instead of a standard benzyl ether, chemists can use

NMR to monitor reaction progress and confirm structural integrity without the overlapping signals often found in

References

-

IUPAC Nomenclature Rules (Blue Book)

-

Chemical Identity & CAS

-

Synthetic Methodology (Williamson Ether Synthesis)

-

Fluorine in Medicinal Chemistry

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 456-49-5: 1-Fluoro-3-methoxybenzene | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. 1-Fluoro-3-methoxy-5-methylbenzene | 160911-11-5 [sigmaaldrich.com]

- 6. 28490-57-5|1-Fluoro-3-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

Technical Safety & Handling Guide: 1-Fluoro-3-(methoxymethyl)benzene

The following is an in-depth technical guide and safety profile for 1-Fluoro-3-(methoxymethyl)benzene , structured for researchers and drug development professionals.

Introduction & Compound Identity

1-Fluoro-3-(methoxymethyl)benzene is a fluorinated benzyl ether intermediate frequently utilized in medicinal chemistry for the introduction of the 3-fluorobenzyl motif.[1] Unlike its isomer 3-fluoroanisole, this compound possesses a benzylic ether linkage, which significantly alters its chemical stability and safety profile—most notably introducing susceptibility to peroxidation.

This guide synthesizes data from structural analogs and available safety literature to provide a robust protocol for handling, storage, and emergency response.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Fluoro-3-(methoxymethyl)benzene |

| CAS Number | 28490-57-5 |

| Common Synonyms | 3-Fluorobenzyl methyl ether; m-Fluorobenzyl methyl ether |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.16 g/mol |

| SMILES | COCc1cccc(F)c1 |

| Structural Class | Halogenated Benzyl Ether |

Physicochemical Profile

Note: Experimental data for this specific CAS is limited in public registries. Values below represent high-confidence estimates based on Structure-Property Relationships (SPR) with Benzyl methyl ether (CAS 538-86-3) and 3-Fluorobenzyl chloride.

| Property | Value / Estimate | Context for Handling |

| Physical State | Liquid | Colorless to pale yellow.[1] |

| Boiling Point | ~175–180 °C (Predicted) | High boiler; difficult to remove by rotary evaporation without high vacuum. |

| Density | ~1.05 – 1.10 g/mL | Slightly denser than water; will sink in aqueous biphasic washes. |

| Flash Point | ~55–60 °C (Estimated) | Flammable Liquid (Category 3) . Handle away from heat sources. |

| Solubility | Immiscible in water | Soluble in DCM, THF, EtOAc, MeOH. |

| Partition Coeff. (LogP) | ~2.3 (Predicted) | Lipophilic; readily crosses biological membranes. |

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / CLP)

Based on the functional group chemistry (benzyl ether) and halogenated aromatic profile:

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exp): Category 3 (H335 - Respiratory Irritation)[1]

Critical Hazard: Peroxide Formation

Expert Insight: The benzylic carbon adjacent to the ether oxygen is susceptible to radical autoxidation, forming explosive hydroperoxides.

-

Classification: Group B Peroxide Former (Concentration Hazard).

-

Risk: Distillation or evaporation to dryness can concentrate peroxides to explosive levels.

Labeling Elements[1][2][3]

-

Signal Word: WARNING

-

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor.[2] |

| H315 | Causes skin irritation.[2][3] |

| H319 | Causes serious eye irritation. |

| EUH019 | May form explosive peroxides. (Supplemental) |

Handling, Storage, & Stability Protocols

This section details the "Self-Validating System" for maintaining compound integrity and safety.

Storage Architecture

-

Environment: Store in a dedicated flammables cabinet.

-

Temperature: Refrigerate (2–8 °C) to slow autoxidation rates.

-

Atmosphere: Mandatory Inert Gas (Argon or Nitrogen). Oxygen exclusion is the primary defense against peroxide formation.

-

Container: Amber glass with a PTFE-lined septum cap. Avoid clear glass to prevent photo-initiated radical formation.[1]

Peroxide Management Workflow

Before any distillation or heating step, the presence of peroxides must be ruled out.

Figure 1: Decision logic for managing peroxide risks in benzyl ethers prior to use.

Emergency Response & Toxicology

Firefighting (Specific Hazards)

-

Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Fluoride (HF) .

-

Tactical Response:

-

Do NOT use a solid water stream; it may scatter the flammable liquid.

-

Use alcohol-resistant foam, dry chemical, or CO₂.[2]

-

PPE: Firefighters must wear full turnout gear and SCBA. The presence of Fluorine implies that smoke may contain corrosive HF, which can cause delayed pulmonary edema.

-

First Aid Measures

| Route | Protocol | Rationale |

| Inhalation | Remove to fresh air. If breathing is difficult, administer Oxygen.[2] | Fluorinated vapors can cause respiratory depression. |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol may enhance transdermal absorption of the lipophilic ether. |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses.[4] | Standard solvent decontamination.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[2][4] Call Poison Control. | Aspiration hazard due to low surface tension/viscosity. |

Synthesis & Application Context

Synthetic Utility

Researchers typically use 1-Fluoro-3-(methoxymethyl)benzene as a building block to introduce the 3-fluorobenzyl group via:

-

Demethylation: Treatment with BBr₃ yields 3-fluorobenzyl bromide (via alcohol intermediate), a potent electrophile.

-

Lithiation: The fluorine atom directs ortho-lithiation, allowing functionalization at the 2-position.

Waste Disposal[1]

-

Stream: Halogenated Organic Solvents.

-

Pre-treatment: If peroxides are suspected in waste, reduce with ferrous sulfate before consolidating into the main waste drum to prevent explosion in the waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14813787, 1-Fluoro-3-(methoxymethyl)benzene. Retrieved from [Link]

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22. (Standard protocol for benzyl ether peroxidation).

Sources

Methodological & Application

Synthesis of 1-Fluoro-3-(methoxymethyl)benzene from 3-Fluorobenzyl Alcohol via Williamson Ether Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-fluoro-3-(methoxymethyl)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. The described method utilizes the robust and well-established Williamson ether synthesis, a reliable SN2 reaction for forming ethers. The protocol details the O-methylation of 3-fluorobenzyl alcohol using sodium hydride as a base and methyl iodide as the methylating agent. This guide offers in-depth explanations for experimental choices, a step-by-step procedure, purification and characterization methods, and critical safety information to ensure a safe and successful synthesis.

Introduction and Scientific Background

Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, 1-fluoro-3-(methoxymethyl)benzene[1], serves as a key intermediate for more complex structures.

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the hydroxyl group of 3-fluorobenzyl alcohol is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group to form the desired ether product.

The choice of a strong base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the alcohol, forming hydrogen gas (H₂) which evolves from the reaction mixture, thereby driving the equilibrium towards the alkoxide and ensuring the reaction proceeds to completion.[3] Methyl iodide is selected as an efficient methylating agent due to the excellent leaving group ability of the iodide ion.[5]

Reaction Scheme and Mechanism

Overall Transformation:

Figure 1: Synthesis of 1-fluoro-3-(methoxymethyl)benzene from 3-fluorobenzyl alcohol.

Reaction Mechanism:

The synthesis proceeds in two primary steps:

-

Deprotonation: Sodium hydride (NaH) abstracts the acidic proton from the hydroxyl group of 3-fluorobenzyl alcohol to form a sodium alkoxide intermediate and hydrogen gas.

-

Nucleophilic Substitution (SN2): The highly nucleophilic alkoxide attacks the methyl group of methyl iodide in a concerted SN2 fashion, displacing the iodide ion and forming the C-O bond of the ether.

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |

| 3-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 456-47-3 | Sigma-Aldrich |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | VWR |

Equipment:

-

Round-bottom flasks (two- or three-necked)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Syringes and needles

-

Septa

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

Note: This reaction must be performed under an inert atmosphere due to the water-reactivity of sodium hydride.[6][7]

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

-

Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, ~5 mL per mmol of alcohol). Carefully weigh and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF.

-

Alcohol Addition: Cool the stirred suspension to 0 °C using an ice-water bath. Dissolve 3-fluorobenzyl alcohol (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via syringe over 10-15 minutes.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

-

Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-fluoro-3-(methoxymethyl)benzene as a colorless liquid.

Data and Characterization

Reaction Parameters Summary

| Parameter | Value | Notes |

| Starting Material | 3-Fluorobenzyl alcohol | 1.0 eq |

| Base | Sodium Hydride (60%) | 1.2 eq |

| Methylating Agent | Methyl Iodide | 1.2 eq |

| Solvent | Anhydrous THF | ~0.2 M concentration |

| Temperature | 0 °C to Room Temp. | Controlled additions at 0 °C are crucial for safety. |

| Reaction Time | 2-4 hours | Monitor by TLC. |

| Expected Yield | >85% | Yields can vary based on scale and purity of reagents. |

Characterization Data for 1-Fluoro-3-(methoxymethyl)benzene

-

Molecular Formula: C₈H₉FO[1]

-

Molecular Weight: 140.15 g/mol [1]

-

Appearance: Colorless oil

-

1H NMR (400 MHz, CDCl3): δ 7.35-7.25 (m, 1H), 7.10-7.00 (m, 2H), 6.95 (td, J = 8.4, 2.0 Hz, 1H), 4.45 (s, 2H), 3.40 (s, 3H).

-

13C NMR (101 MHz, CDCl3): δ 163.0 (d, J = 245.5 Hz), 141.0 (d, J = 7.2 Hz), 130.0 (d, J = 8.2 Hz), 122.5 (d, J = 2.8 Hz), 114.5 (d, J = 21.2 Hz), 114.0 (d, J = 22.0 Hz), 74.0, 58.2.

-

19F NMR (376 MHz, CDCl3): δ -113.5.

-

MS (EI): m/z (%) = 140 (M+), 109, 91.

Note: Spectroscopic data are predicted based on known chemical shift values and may vary slightly.

Safety and Handling

This protocol involves hazardous materials that require strict safety precautions.

-

Sodium Hydride (NaH): A highly water-reactive and flammable solid.[6][8] In contact with water, it releases flammable hydrogen gas which can ignite spontaneously.[6][9] It must be handled under an inert atmosphere (e.g., in a glovebox or under a nitrogen/argon stream).[6] Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam extinguishers .[6][8]

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent.[10] It should be handled exclusively in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding route to 1-fluoro-3-(methoxymethyl)benzene from 3-fluorobenzyl alcohol. Careful adherence to the detailed protocol, particularly the inert atmosphere conditions and safety precautions for handling reactive reagents, is essential for a successful outcome. The resulting product is a versatile intermediate for further functionalization in various research and development applications.

References

- Vertex AI Search. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Selva, M., et al. (2002). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry.

- UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.

- New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. NJ.gov.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Sigma-Aldrich. (2025). Safety Data Sheet - Methyl Iodide.

- Alkali Metals Ltd. (n.d.). MSDS for Sodium Hydride.

- IRIS. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Supporting Information. (n.d.).

- ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Supporting Information. (n.d.).

- ResearchGate. (2025). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF.

- Google Patents. (n.d.). EP1935866A1 - Process for producing optically active fluorobenzyl alcohol.

- PMC. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

- Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- Supporting Information. (n.d.).

- Stenutz. (n.d.). 1-fluoro-3-methoxybenzene.

- PubChem. (n.d.). 1-Fluoro-3-(methoxymethyl)benzene.

- PubChem. (n.d.). 3-Fluoroanisole.

- ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.

- Lin, J.-H., & Xiao, J.-C. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience.

- Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.

- Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5.

- Organic Syntheses. (n.d.). Fluorobenzene.

- PMC. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. NIH.

- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds.

- Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?

- BLD Pharm. (n.d.). 1-Fluoro-3-(methoxymethyl)benzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5).

- RSC Publishing. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates.

Sources

- 1. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. nj.gov [nj.gov]

- 8. alkalimetals.com [alkalimetals.com]

- 9. chemscience.com [chemscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1-Fluoro-3-(methoxymethyl)benzene as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 1-Fluoro-3-(methoxymethyl)benzene in Pharmaceutical Synthesis

Executive Summary

1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5), also known as 3-fluorobenzyl methyl ether, represents a critical scaffold in modern medicinal chemistry. Unlike simple aryl fluorides, this compound combines the metabolic resistance of the C-F bond with the hydrogen-bond accepting properties of a benzylic ether. This unique electronic profile makes it an ideal bioisostere for modifying lipophilicity (

This guide provides a comprehensive technical workflow for the synthesis, purification, and downstream functionalization of 1-Fluoro-3-(methoxymethyl)benzene, with a specific focus on Directed Ortho Metalation (DoM) strategies that leverage the cooperative directing effects of the fluorine and methoxymethyl moieties.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| IUPAC Name | 1-Fluoro-3-(methoxymethyl)benzene | |

| Common Name | 3-Fluorobenzyl methyl ether | |

| CAS Number | 28490-57-5 | Note: Distinct from 3-fluoro-4-methoxybenzyl chloride (CAS 351-52-0) |

| Molecular Formula | ||

| Molecular Weight | 140.15 g/mol | |

| Boiling Point | ~176°C (predicted) | High-boiling liquid |

| Density | ~1.08 g/mL | |

| Key Functionality | 1,3-substituted arene | Enables C2, C4, and C6 functionalization |

Module 1: High-Purity Synthesis Protocol

While commercially available, in-house synthesis is often required to ensure anhydrous conditions for subsequent lithiation steps. The most robust route is the Williamson ether synthesis using 3-fluorobenzyl bromide.

Reaction Logic

The reaction utilizes sodium methoxide (NaOMe) as a nucleophile to displace the bromide.

-

Why NaOMe? It avoids the formation of symmetric bis-benzyl ethers which can occur if using the alcohol precursor with acid catalysis.

-

Why 3-Fluorobenzyl Bromide? The bromide is a superior leaving group to chloride, allowing the reaction to proceed at lower temperatures, minimizing elimination side products.

Step-by-Step Protocol

Reagents:

-

3-Fluorobenzyl bromide (1.0 eq)

-

Sodium Methoxide (25% wt in Methanol) (1.2 eq)

-

Anhydrous Methanol (Solvent)

Procedure:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charging: Charge the flask with anhydrous Methanol (10 volumes relative to bromide) and Sodium Methoxide solution (1.2 eq). Cool to 0°C.

-

Addition: Dissolve 3-Fluorobenzyl bromide in a minimal amount of MeOH and add dropwise over 30 minutes. Exothermic reaction—monitor internal temperature.

-

Reaction: Allow to warm to room temperature (RT), then heat to reflux (65°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Workup: Cool to RT. Concentrate in vacuo to remove bulk Methanol. Resuspend the residue in Diethyl Ether (

) and wash with water ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation to obtain a colorless liquid.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow ensuring removal of halide byproducts and moisture control.

Module 2: Functionalization via Directed Ortho Metalation (DoM)[9]

The primary value of 1-Fluoro-3-(methoxymethyl)benzene in pharma synthesis is its ability to undergo regioselective functionalization.

Mechanistic Insight: The Cooperative Effect

This molecule possesses two Directing Metalation Groups (DMGs):

-

Fluorine (C1): Strong inductive effect ($ -I $), increasing the acidity of ortho protons.

-

Benzylic Ether (C3): Lewis basic oxygen coordinates Lithium ($ Li^+ $), stabilizing the transition state.

Regioselectivity Analysis:

-

Position 2 (C2): Located between the F and the methoxymethyl group. This position benefits from the inductive acidification of Fluorine AND the coordination of the ether oxygen. It is the kinetically favored site (Site A).

-

Position 6 (C6): Ortho to Fluorine, but distal to the ether. Secondary site (Site B).

-

Position 4 (C4): Ortho to the ether, para to Fluorine. Least favored.

Protocol: Regioselective C2-Lithiation

Reagents:

-

Substrate: 1-Fluoro-3-(methoxymethyl)benzene

-

Base:

-Butyllithium ( -

Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Critical for breaking BuLi aggregates.

-

Solvent: Anhydrous THF

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck flask and maintain positive

pressure. -

Solvation: Add Substrate (1.0 eq) and TMEDA (1.1 eq) to anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi (1.1 eq) dropwise via syringe pump over 20 minutes. Maintain temp < -70°C.-

Observation: The solution may turn slight yellow/orange, indicating anion formation.

-

-

Maturation: Stir at -78°C for 1 hour to ensure complete deprotonation at C2.

-

Electrophile Trapping: Add the Electrophile (1.2 eq) (e.g., DMF for aldehyde,

for iodide, -

Quench: Allow to warm to RT overnight. Quench with saturated

.

Regioselectivity & Pathway Diagram

Figure 2: Mechanistic pathway highlighting the regioselective lithiation at C2 driven by the cooperative effect of Fluorine and the Ether oxygen.

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

The synthesis of Indazoles and Quinazolines often requires polysubstituted benzene rings.

-

Application: Use the C2-lithiation protocol to introduce a Boronic Acid group.

-

Next Step: Suzuki-Miyaura coupling with a heteroaryl chloride.

-

Benefit: The methoxymethyl group acts as a "masked" alcohol or a permanent lipophilic ether, improving the drug's partition coefficient (

) for membrane permeability.

CNS Agents (Bioisosterism)

In neurochemistry, replacing a hydrogen with Fluorine blocks metabolic oxidation (CYP450).

-

The 1-Fluoro-3-(methoxymethyl)benzene motif prevents metabolic attack at the 2, 4, and 6 positions (due to substitution and F-blocking).

-

The benzylic ether oxygen can accept hydrogen bonds from receptors without acting as a hydrogen bond donor, reducing non-specific binding.

Safety & Handling (Critical Control Points)

-

Lachrymator Risk: The precursor, 3-fluorobenzyl bromide, is a potent lachrymator. All synthesis (Module 1) must be performed in a high-efficiency fume hood.

-

Exotherm Hazard: The reaction of benzyl halides with alkoxides (Williamson ether) is exothermic. Strict temperature control (0°C addition) is mandatory to prevent runaway reactions.

-

Moisture Sensitivity: The DoM protocol (Module 2) fails in the presence of moisture. All glassware must be oven-dried, and THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.

References

-

PubChem. 1-Fluoro-3-(methoxymethyl)benzene (Compound Summary). National Library of Medicine. Available at: [Link]

-

Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM regioselectivity).

- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.

Sources

Application Note: Strategic Utilization of 1-Fluoro-3-(methoxymethyl)benzene as a Regioselective Scaffold in Agrochemical Synthesis

Topic: Applications of 1-Fluoro-3-(methoxymethyl)benzene in Agrochemical Research Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists, Agrochemical Discovery Leads, Process Development Scientists

Executive Summary

1-Fluoro-3-(methoxymethyl)benzene (CAS: 28490-57-5) , also known as 3-fluorobenzyl methyl ether, represents a "privileged scaffold" in modern agrochemical discovery. Its value extends beyond a simple building block; it serves as a dual-functionalized platform for regioselective synthesis.

This guide details the application of this compound in synthesizing complex polysubstituted aromatics found in SDHI fungicides, PPO herbicides, and pyrethroids. By leveraging the synergistic Directed Ortho Metalation (DoM) capabilities of the fluorine atom and the methoxymethyl (MOM) group, researchers can access substitution patterns that are otherwise difficult to achieve via classical electrophilic aromatic substitution.

Technical Background: The Fluorine-MOM Synergy

In agrochemical design, the introduction of fluorine modulates lipophilicity (

1-Fluoro-3-(methoxymethyl)benzene offers two distinct chemical handles:

-

The Fluorine Atom: A strong inductive withdrawer and a weak Directed Metalation Group (DMG).

-

The Methoxymethyl (MOM) Group: A robust DMG that coordinates with organolithium bases, directing metalation to the ortho position.

Key Mechanistic Insight: When these two groups are in a meta relationship, they cooperatively activate the position between them (C2). This "Cooperative Effect" allows for highly regioselective lithiation, enabling the synthesis of 1,2,3-trisubstituted benzene derivatives—a core motif in many next-generation agrochemicals (e.g., Fluxapyroxad analogs).

Visualization: Regioselective Activation Map

Caption: Figure 1. The synergistic direction of the Fluorine and MOM groups preferentially activates the C2 position for lithiation, enabling precise functionalization.

Core Application 1: Synthesis of 2-Substituted Intermediates via DoM

This protocol describes the regioselective formylation of 1-Fluoro-3-(methoxymethyl)benzene to generate 2-Fluoro-6-(methoxymethyl)benzaldehyde . This intermediate is a precursor for diverse heterocyclic fungicides.

Experimental Protocol

Objective: Introduce a formyl group at the C2 position.

Reagents:

-

Substrate: 1-Fluoro-3-(methoxymethyl)benzene (1.0 eq)

-

Base: n-Butyllithium (1.2 eq, 2.5 M in hexanes)

-

Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)

-

Solvent: Anhydrous THF

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. This temperature is critical to prevent benzylic deprotonation or Wurtz coupling.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: The solution may turn a slight yellow/orange, indicating the formation of the lithiated species.

-

-

Incubation: Stir at -78°C for 1 hour. The coordination of the Lithium to the MOM oxygen stabilizes the anion at the C2 position.

-

Quench: Add neat DMF dropwise. The mixture will likely decolorize.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: The product is typically an oil. Purify via flash chromatography (Hexanes/EtOAc).

Authoritative Note: The MOM group is stable to n-BuLi at low temperatures but can undergo elimination if the temperature spikes above -40°C before quenching [1].

Core Application 2: Generation of Benzyl Halide Electrophiles

For many agrochemicals (e.g., Strobilurins, Pyridazinones), the active pharmacophore is linked via a benzyl ether or amine. The MOM group in 1-Fluoro-3-(methoxymethyl)benzene can be selectively cleaved to generate 3-fluorobenzyl bromide derivatives directly or via the alcohol.

Protocol: One-Pot Cleavage and Bromination

Objective: Convert the MOM ether directly to the benzyl bromide using Boron Tribromide (BBr₃).

Reagents:

-

Substrate: Functionalized 1-Fluoro-3-(methoxymethyl)benzene

-

Reagent: BBr₃ (1.0 M in DCM, 1.1 eq)

-

Solvent: Dichloromethane (DCM)

Workflow:

-

Dissolve substrate in dry DCM at 0°C.

-

Add BBr₃ solution dropwise.

-

Caution: BBr₃ reacts violently with moisture. Ensure a strict inert atmosphere.

-

-

Monitor by TLC. The Lewis acid complexes with the ether oxygen, followed by nucleophilic attack of bromide on the benzylic carbon.

-

Quench: Pour onto ice/water carefully.

-

Isolation: Separate organic layer. The resulting 3-fluorobenzyl bromide is a potent electrophile ready for immediate coupling with heterocycles (e.g., pyrazoles, triazoles).

Comparative Data: Substituent Effects

The following table illustrates why 1-Fluoro-3-(methoxymethyl)benzene is preferred over other isomers for accessing specific substitution patterns.

| Starting Material | Primary Lithiation Site | Resulting Substitution Pattern | Agrochemical Utility |

| 1-Fluoro-3-(methoxymethyl)benzene | C2 (Between groups) | 1,2,3-Trisubstituted | High (SDHI Fungicides) |

| 3-Fluorotoluene | C4 (Para to F) | 1,2,4-Trisubstituted | Moderate (General Intermediates) |

| 3-Fluoroanisole | C2 (Ortho to OMe) | 1,2,3-Trisubstituted | High, but OMe is harder to cleave than MOM |

Integrated Agrochemical Discovery Workflow

This flowchart demonstrates how this single building block feeds into multiple agrochemical classes.

Caption: Figure 2. Divergent synthesis pathways from the parent scaffold leading to distinct agrochemical classes.

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

-

Schlosser, M. (2005). The 2×3 "Winery" of regioexhaustively substituted benzenes and pyridines. European Journal of Organic Chemistry, 2005(19), 3975-3984. Link

-

Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(1), 333-349. Link

-

BenchChem. (2025). Application Notes: Deprotection of the Methoxy Group using BBr3.Link

-

PubChem. (2025).[2] Compound Summary: 1-Fluoro-3-(methoxymethyl)benzene.[2] National Library of Medicine. Link

Sources

Application Notes and Protocols for the Reaction Mechanisms of 1-Fluoro-3-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of 1-Fluoro-3-(methoxymethyl)benzene

1-Fluoro-3-(methoxymethyl)benzene is a substituted aromatic compound with a unique arrangement of functional groups that imparts a versatile and nuanced reactivity. The presence of a fluorine atom, a methoxymethyl group, and the aromatic ring itself allows for a range of transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The fluorine substituent, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, yet it can also act as a weak resonance donor. The methoxymethyl group, with its ether linkage, is an ortho, para-directing group in electrophilic aromatic substitution. This interplay of electronic effects governs the regioselectivity and reactivity of the molecule in various reaction types. This guide provides an in-depth exploration of the key reaction mechanisms of 1-fluoro-3-(methoxymethyl)benzene, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Directed ortho-Metalation (DoM): Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[1][2][3] In the case of 1-fluoro-3-(methoxymethyl)benzene, both the fluorine atom and the oxygen of the methoxymethyl group can act as directing groups. Fluorine is recognized as a potent DMG.[4] The methoxymethyl group also serves as a directing group. The regiochemical outcome of the lithiation will depend on the relative directing ability of these two groups and the reaction conditions. Given that the fluorine and methoxymethyl groups are meta to each other, they can cooperatively direct metalation to the C2 position, which is ortho to both.

Mechanism of Directed ortho-Metalation

The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium base to the Lewis basic heteroatom of the DMG (fluorine or oxygen).[2][5] This coordination pre-complexes the base in proximity to the ortho-proton, facilitating its abstraction and the formation of a thermodynamically stable aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the ortho-position with high regioselectivity.[1][2]

Protocol for Directed ortho-Metalation and Iodination

This protocol describes the regioselective lithiation of 1-fluoro-3-(methoxymethyl)benzene followed by quenching with iodine to yield 1-fluoro-2-iodo-3-(methoxymethyl)benzene.

Materials:

-

1-Fluoro-3-(methoxymethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Argon or nitrogen gas supply

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 1-fluoro-3-(methoxymethyl)benzene (1.0 eq) to a flame-dried Schlenk flask containing anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution at -78 °C. The solution may change color upon addition. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.

-

Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Slowly add the iodine solution to the aryllithium species at -78 °C. The dark color of the iodine should disappear upon addition.

-

Workup: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-fluoro-2-iodo-3-(methoxymethyl)benzene.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous THF | A polar aprotic solvent that solvates the organolithium reagent, breaking up aggregates and increasing its basicity.[3] |

| Base | n-Butyllithium (n-BuLi) | A strong organolithium base capable of deprotonating the aromatic C-H bond.[3] |

| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.[1] |

| Electrophile | Iodine (I₂) | A common electrophile for quenching aryllithium species, leading to the formation of an aryl iodide. |

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups.[6][7] The fluorine atom in 1-fluoro-3-(methoxymethyl)benzene acts as both a good leaving group and an activator for SNAr due to its high electronegativity. Although the methoxymethyl group is electron-donating by resonance, the strong inductive effect of the fluorine can render the aromatic ring sufficiently electron-deficient to undergo nucleophilic attack, especially at the carbon bearing the fluorine. For SNAr to be efficient, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group to stabilize the intermediate.[7]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] In the second, faster step, the leaving group (in this case, fluoride) is eliminated, and the aromaticity of the ring is restored.[8] The high electronegativity of fluorine makes the initial nucleophilic attack more favorable compared to other halogens, often making fluoroarenes more reactive in SNAr reactions.[9][10]

Protocol for SNAr with Sodium Methoxide

This protocol outlines the substitution of the fluorine atom in 1-fluoro-3-(methoxymethyl)benzene with a methoxy group using sodium methoxide.

Materials:

-

1-Fluoro-3-(methoxymethyl)benzene

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-fluoro-3-(methoxymethyl)benzene (1.0 eq) and anhydrous DMF or DMSO.

-

Addition of Nucleophile: Add sodium methoxide (1.2 - 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-(methoxymethyl)-3-methoxybenzene.

| Parameter | Value/Condition | Rationale |

| Solvent | DMF or DMSO | Polar aprotic solvents that can dissolve the ionic nucleophile and facilitate the SNAr reaction.[8] |

| Nucleophile | Sodium methoxide (NaOMe) | A strong nucleophile required for the substitution reaction. |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring. |

Electrophilic Aromatic Substitution (EAS): Understanding Directing Group Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives.[11][12] The regiochemical outcome of EAS on a substituted benzene is determined by the electronic properties of the existing substituents. In 1-fluoro-3-(methoxymethyl)benzene, the fluorine atom is an ortho, para-director, although it is deactivating due to its strong inductive effect. The methoxymethyl group is an activating ortho, para-director. The combined influence of these two groups will dictate the position of electrophilic attack. The most likely positions for substitution are ortho and para to the activating methoxymethyl group (C4 and C6), and ortho to the fluorine (C2). Steric hindrance may play a role in disfavoring substitution at the C2 position, which is flanked by both substituents.

Mechanism of Electrophilic Aromatic Substitution

The general mechanism for EAS involves two steps.[13] First, the π electrons of the aromatic ring act as a nucleophile and attack a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13] In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Protocol for Friedel-Crafts Acylation

This protocol describes the Friedel-Crafts acylation of 1-fluoro-3-(methoxymethyl)benzene with acetyl chloride, which is expected to yield primarily 1-(4-acetyl-5-fluoro-2-methylphenyl)ethan-1-one.

Materials:

-

1-Fluoro-3-(methoxymethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension in an ice-water bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

-

Electrophilic Attack: To this mixture, add a solution of 1-fluoro-3-(methoxymethyl)benzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and add dilute HCl to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-